molecular formula C11H15NO2 B11774713 (2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine

(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine

Cat. No.: B11774713
M. Wt: 193.24 g/mol
InChI Key: WTLQQWWUDSYVHX-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine is a chemical compound that belongs to the class of benzodioxins. Benzodioxins are heterocyclic compounds containing a dioxin ring fused to a benzene ring. This particular compound is characterized by the presence of a methanamine group attached to the benzodioxin structure. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone with appropriate amine reagents under controlled conditions. For example, the reaction can be carried out at low temperatures (around -78°C) using sodium bis(trimethylsilyl)amide in tetrahydrofuran, followed by the addition of chlorotrimethylsilane and bromine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as column chromatography and recrystallization to obtain the desired product in a solid form .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations that modulate its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine is unique due to its specific methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of biological interactions .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)methanamine

InChI

InChI=1S/C11H15NO2/c1-11(2)13-7-9-5-8(6-12)3-4-10(9)14-11/h3-5H,6-7,12H2,1-2H3

InChI Key

WTLQQWWUDSYVHX-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)CN)C

Origin of Product

United States

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